![molecular formula C15H13ClF3N5O2 B2912694 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine CAS No. 338979-24-1](/img/structure/B2912694.png)
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is a synthetic compound characterized by the presence of both chloro and nitro substituents on pyridine rings. It is used in various scientific and industrial fields due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The preparation of 1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine involves several steps:
Synthesis of 3-chloro-5-(trifluoromethyl)-2-pyridine: : This starting material can be synthesized from commercially available 3-chloropyridine via trifluoromethylation.
Synthesis of 3-nitro-2-pyridine: : 2-pyridine is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Formation of piperazine intermediate: : Reacting the two pyridine derivatives with piperazine in a suitable solvent like ethanol or acetonitrile under reflux conditions forms the target compound.
Industrial Production Methods
For industrial-scale production, optimized methods involve:
Flow chemistry: : Ensuring continuous production with better control over reaction parameters.
Catalysts and reaction facilitators: : Use of catalysts like palladium can enhance yields and reduce reaction times.
Purification: : Crystallization or chromatographic techniques to purify the final product.
化学反応の分析
Types of Reactions
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine undergoes various reactions, including:
Oxidation: : Typically converting nitro groups to amines.
Reduction: : Nitro groups can be reduced to corresponding amines using reducing agents like hydrogen gas over palladium.
Substitution: : Chlorine atoms can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide or peracids.
Reduction: : Hydrogen gas with palladium on carbon, or tin chloride.
Substitution: : Base catalysts such as potassium carbonate with nucleophiles in polar aprotic solvents.
Major Products
Oxidation: : Formation of nitrile and carboxylic acid derivatives.
Reduction: : Production of amino derivatives.
Substitution: : Varied substituted derivatives depending on the nucleophiles used.
科学的研究の応用
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine is widely used in:
Chemistry: : As an intermediate in organic synthesis and a building block for complex molecules.
Biology: : To study interactions with biological macromolecules.
Industry: : Used in the manufacture of agrochemicals and dyes.
作用機序
1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4-(3-nitro-2-pyridinyl)piperazine exerts its effects through several mechanisms:
Molecular targets: : Binds to specific proteins or enzymes, altering their activity.
Pathways involved: : Can inhibit or activate biochemical pathways, leading to changes in cellular functions.
類似化合物との比較
Unique Aspects
The combination of chloro, trifluoromethyl, and nitro groups provides unique reactivity and properties.
High stability due to the electron-withdrawing effects of trifluoromethyl and nitro groups.
Similar Compounds
1-(2-Pyridinyl)piperazine: : Lacks the chloro and trifluoromethyl substituents.
4-(3-Nitro-2-pyridinyl)piperazine: : Does not have the chloro and trifluoromethyl groups.
3-Chloro-5-(trifluoromethyl)pyridine: : Lacks the piperazine and nitro functionalities.
特性
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(3-nitropyridin-2-yl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3N5O2/c16-11-8-10(15(17,18)19)9-21-13(11)22-4-6-23(7-5-22)14-12(24(25)26)2-1-3-20-14/h1-3,8-9H,4-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKCASJJWCNADU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

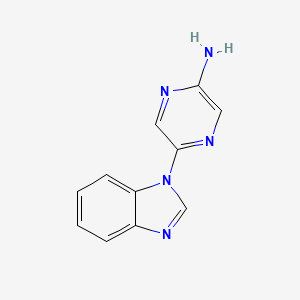
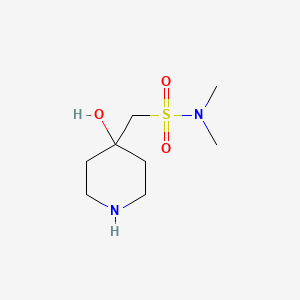
![ethyl N-[(2-fluorophenyl)(2-oxocyclohexyl)methyl]carbamate](/img/structure/B2912619.png)
![3-(4-Fluorophenyl)-1-phenacyl-[1]benzofuro[3,2-d]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
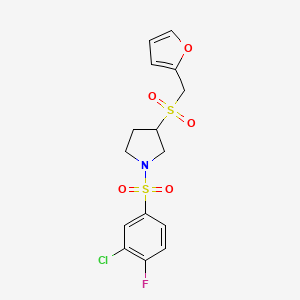
![5-Chloro-8-iodoimidazo[1,2-c]pyrimidine](/img/structure/B2912624.png)
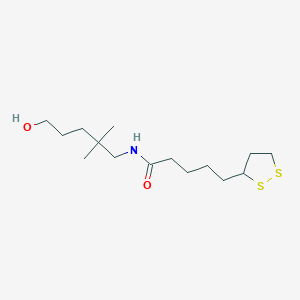
![3-(2-(4-benzhydrylpiperazin-1-yl)-2-oxoethyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2912626.png)
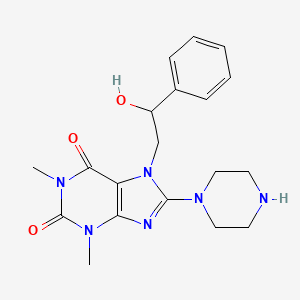
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2912629.png)
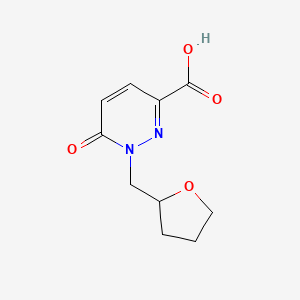
![2,6-DIMETHYL-4-[4-(4-METHYLBENZENESULFONYL)-2-(3-METHYLPHENYL)-1,3-OXAZOL-5-YL]MORPHOLINE](/img/structure/B2912631.png)
![3-(6-(3,4-dimethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)-N-(4-methylcyclohexyl)propanamide](/img/structure/B2912634.png)
